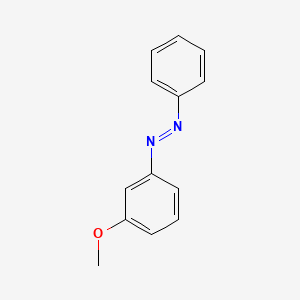
(E)-1-(3-Methoxyphenyl)-2-phenyldiazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(3-Methoxyphenyl)-2-phenyldiazene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-Methoxyphenyl)-2-phenyldiazene typically involves the diazotization of aniline derivatives followed by azo coupling. One common method is as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 3-methoxyaniline under basic conditions to form the desired azobenzene compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
化学反应分析
Types of Reactions
(E)-1-(3-Methoxyphenyl)-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group can yield hydrazo compounds.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Hydrazo compounds.
Substitution: Halogenated or nitrated azobenzenes.
科学研究应用
(E)-1-(3-Methoxyphenyl)-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a photoswitchable molecule, which can change its configuration upon exposure to light.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of (E)-1-(3-Methoxyphenyl)-2-phenyldiazene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its E (trans) and Z (cis) configurations. This property is exploited in various applications, such as molecular switches and light-responsive materials. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its aromatic rings and diazene group.
相似化合物的比较
Similar Compounds
Azobenzene: The parent compound of (E)-1-(3-Methoxyphenyl)-2-phenyldiazene, lacking the methoxy group.
Disperse Orange 3: A commercially used azo dye with similar structural features.
Methyl Red: Another azobenzene derivative used as a pH indicator.
Uniqueness
This compound is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This modification can enhance its solubility and stability, making it more suitable for specific applications compared to its analogs.
属性
CAS 编号 |
56058-94-7 |
|---|---|
分子式 |
C13H12N2O |
分子量 |
212.25 g/mol |
IUPAC 名称 |
(3-methoxyphenyl)-phenyldiazene |
InChI |
InChI=1S/C13H12N2O/c1-16-13-9-5-8-12(10-13)15-14-11-6-3-2-4-7-11/h2-10H,1H3 |
InChI 键 |
NLMRETTUBWEWAY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)N=NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14623326.png)
![Propanenitrile, 2,2'-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-](/img/structure/B14623328.png)
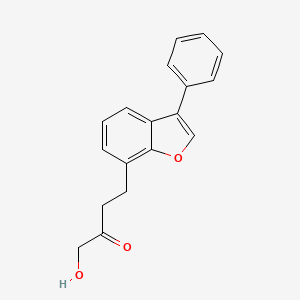

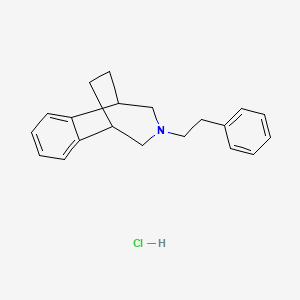
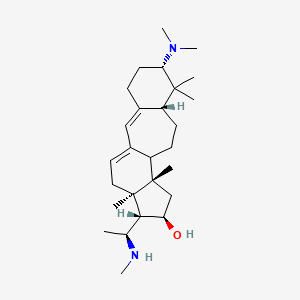
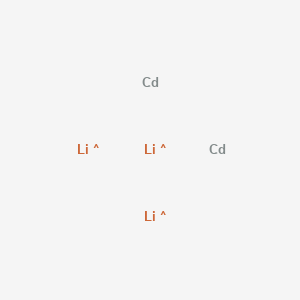



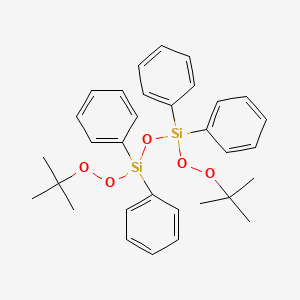
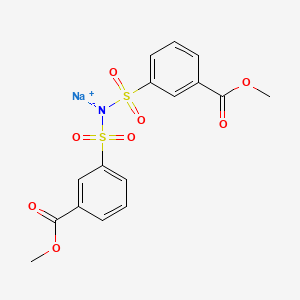
![Acetamide, N-[2-(pentyloxy)phenyl]-](/img/structure/B14623395.png)
